REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1([C:12]2[CH:17]=[CH:16][C:15]([Cl:18])=[C:14]([Cl:19])[CH:13]=2)[CH2:7][CH:6]1[C:8]([O:10]C)=[O:9])=[O:4].CO.[OH-].[Na+]>O>[Cl:19][C:14]1[CH:13]=[C:12]([C:5]2([C:3]([OH:4])=[O:2])[CH2:7][CH:6]2[C:8]([OH:10])=[O:9])[CH:17]=[CH:16][C:15]=1[Cl:18] |f:2.3|
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Name
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1-(3,4-dichlorophenyl)-1,2-cyclopropane-dicarboxylic acid dimethyl ester
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Quantity
|
31 kg
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Type
|
reactant
|
Smiles
|
COC(=O)C1(C(C1)C(=O)OC)C1=CC(=C(C=C1)Cl)Cl
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Name
|
|
Quantity
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35 kg
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Type
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reactant
|
Smiles
|
CO
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Name
|
|
Quantity
|
18 kg
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Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
|
40 L
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Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
80 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 L
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Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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72.5 (± 2.5) °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
(under reflux)
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Type
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TEMPERATURE
|
Details
|
maintained at 70-75° C. for 1.5 hours
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Duration
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1.5 h
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Type
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DISTILLATION
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Details
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Methanol was slowly distilled off in vacuo to 70° C.
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Type
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CUSTOM
|
Details
|
to give a heavy suspension, which
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Type
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CUSTOM
|
Details
|
The free dicarboxylic acid was precipitated with 31 kg of 32% hydrochloric acid
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Type
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EXTRACTION
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Details
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extracted with 100 kg ethyl acetate
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Type
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CUSTOM
|
Details
|
The lower aqueous phase was separated
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Type
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WASH
|
Details
|
washed with 20 kg ethyl acetate
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Type
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WASH
|
Details
|
The combined organic phases were washed with 50 L water
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Type
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DISTILLATION
|
Details
|
Distillation in vacuo to 80° C. with full vacuum
|
Type
|
CUSTOM
|
Details
|
yielded
|
Type
|
CONCENTRATION
|
Details
|
a concentrate of 1-(3,4-dichlorophenyl)-1,2-cyclopropane-dicarboxylic acid, which
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C=CC1Cl)C1(C(C1)C(=O)O)C(=O)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |